2,5-Dimethoxytoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis

,5-Dimethoxytoluene is a valuable intermediate in the synthesis of various organic compounds. For example, it can be used to prepare:

- 2,5-Dimethoxy-4-methylbenzaldehyde: This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals [].

- Other aromatic compounds: 2,5-Dimethoxytoluene can be used as a starting material for the synthesis of other aromatic compounds, such as ethers, esters, and ketones [].

Reference Compound in Spectroscopy

,5-Dimethoxytoluene has been used as a reference compound in various spectroscopic techniques, including:

- Infrared (IR) spectroscopy: The IR spectrum of 2,5-dimethoxytoluene has been used to study the mechanism of acid-catalyzed rearrangements of other organic compounds [].

- Nuclear magnetic resonance (NMR) spectroscopy: The NMR spectrum of 2,5-dimethoxytoluene can be used to identify the presence of this compound in mixtures and to study its interactions with other molecules.

Natural Product

,5-Dimethoxytoluene has been identified as a volatile constituent of:

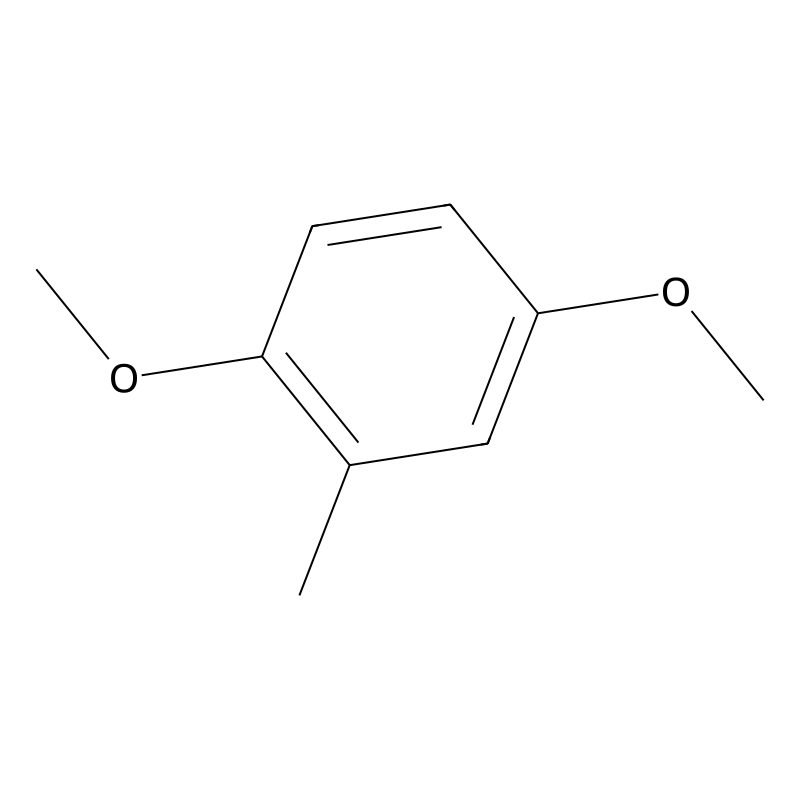

2,5-Dimethoxytoluene is an organic compound with the molecular formula and a molecular weight of approximately 164.19 g/mol. It consists of a toluene backbone substituted with two methoxy groups at the 2 and 5 positions. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

- Electrophilic Aromatic Substitution: The methoxy groups are electron-donating, making the aromatic ring more reactive towards electrophiles. This can lead to further substitution reactions at other positions on the ring.

- Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. For instance, oxidation with selenium dioxide yields 2,5-dimethoxy-4-methylbenzaldehyde .

- Gattermann Reaction: This reaction allows for the introduction of formyl groups into the aromatic ring, facilitating the synthesis of various aldehydes from 2,5-dimethoxytoluene .

Several methods are available for synthesizing 2,5-dimethoxytoluene:

- Methylation of Toluene: Toluene can be methylated using dimethyl sulfate or methyl iodide in the presence of a base to introduce methoxy groups at the desired positions.

- Gattermann Reaction: This method involves treating 2,5-dimethoxytoluene with hydrogen cyanide and aluminum chloride to produce substituted aldehydes .

- Direct Methylation: Using reagents like dimethyl carbonate or methyl iodide under basic conditions can yield high purity and yield of 2,5-dimethoxytoluene .

2,5-Dimethoxytoluene has various applications:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their biological activity.

- Research: The compound is used in scientific studies to investigate reaction mechanisms and properties of aromatic compounds .

Interaction studies involving 2,5-dimethoxytoluene often focus on its reactivity with electrophiles and nucleophiles. Understanding these interactions is crucial for predicting its behavior in synthetic routes and biological systems. For instance, studies on similar compounds indicate that the presence of methoxy groups enhances interactions with enzymes or receptors due to increased lipophilicity and electronic effects .

Several compounds share structural similarities with 2,5-dimethoxytoluene. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| 3,5-Dimethoxytoluene | Methoxy groups at positions 3 and 5 | Different substitution pattern affects reactivity |

| 2-Methoxytoluene | One methoxy group at position 2 | Less sterically hindered than 2,5-dimethoxytoluene |

| 4-Methoxytoluene | One methoxy group at position 4 | Similar reactivity but different substitution site |

| 3-Methyl-4-methoxybenzaldehyde | Contains both methyl and methoxy groups | Specific application in synthesis of pharmaceuticals |

The presence of two methoxy groups at positions 2 and 5 distinguishes 2,5-dimethoxytoluene from other similar compounds, influencing both its chemical behavior and potential applications in research and industry .

The conformational analysis of 2,5-dimethoxytoluene reveals multiple low-energy conformers differing primarily in the orientation of the methoxy substituents [4]. Geometry optimization calculations using both molecular mechanics and ab initio methods have identified two primary conformational states: the planar conformation with dihedral angles of 180 degrees and a non-planar conformation with dihedral angles near 0 degrees [4].

Energy calculations demonstrate that the planar conformation represents the global minimum, with the non-planar conformer exhibiting an energy difference of approximately 0.3 kilocalories per mole [4]. This relatively small energy barrier allows for facile interconversion between conformational states at ambient temperatures [4]. Nuclear magnetic resonance spectroscopy studies have confirmed the presence of conformational exchange, with nuclear Overhauser effect experiments supporting the preferred planar geometry [4].

The conformational preferences arise from the balance between steric repulsion and electronic effects [4]. In the planar conformation, the methoxy oxygen lone pairs can participate in weak hyperconjugative interactions with the aromatic ring, providing additional stabilization [4]. Conversely, the non-planar conformations reduce conjugation but minimize steric clashes between the methoxy groups and adjacent ring substituents [4].

Structural Comparison with Related Methoxylated Aromatics

Comparative analysis with related dimethoxytoluene isomers reveals significant structural variations based on methoxy group positioning [5]. The 2,3-dimethoxytoluene isomer exhibits substantially different conformational preferences due to adjacent methoxy group placement, resulting in significant steric hindrance and enforced non-planar geometries [5]. In contrast, 3,4-dimethoxytoluene shows moderate steric interactions with partially disrupted planarity [5].

The 3,5-dimethoxytoluene isomer most closely resembles 2,5-dimethoxytoluene in its structural characteristics, featuring methoxy groups positioned on opposite sides of the aromatic ring [5]. However, the absence of a methoxy group ortho to the methyl substituent in 3,5-dimethoxytoluene eliminates the specific steric interactions observed in the 2,5-isomer [5]. This difference manifests in slightly altered electronic properties and reactivity patterns [5].

Thermochemical studies of methoxy-substituted benzenes have demonstrated that ortho-dimethoxy arrangements introduce destabilization energies of approximately 14.3 kilocalories per mole due to steric repulsions [5]. Para-interactions contribute destabilization energies ranging from 4.5 to 7.4 kilocalories per mole, while meta-interactions remain negligible at less than 1 kilocalorie per mole [5]. These energetic considerations directly influence the relative stabilities and conformational preferences of the various dimethoxytoluene isomers [5].

Crystallographic Data and Spatial Configuration

Crystallographic investigations of 2,5-dimethoxytoluene and related methoxylated aromatics have provided detailed insights into solid-state packing arrangements and intermolecular interactions [8]. X-ray diffraction studies reveal that the compound adopts a monoclinic crystal system with space group determinations consistent with centrosymmetric packing [8].

The spatial configuration in the crystalline state demonstrates intermolecular hydrogen bonding interactions between methoxy oxygen atoms and aromatic hydrogen atoms [9]. These weak carbon-hydrogen to oxygen interactions, with distances ranging from 2.3 to 2.7 angstroms, contribute to crystal stability and influence melting point behavior [9]. The compound exhibits a melting point of 19-21 degrees Celsius, reflecting the relatively weak intermolecular forces in the crystal lattice [10] [11].

Molecular packing analysis reveals herringbone arrangements typical of substituted aromatic compounds, with molecules oriented to maximize van der Waals contacts while minimizing steric clashes between methoxy substituents [9]. The aromatic rings maintain parallel or near-parallel orientations separated by approximately 3.4 angstroms, consistent with weak pi-pi stacking interactions [9].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant